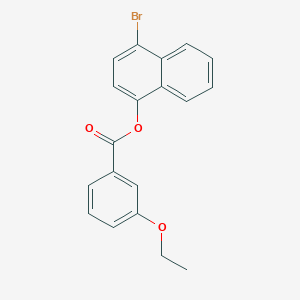

4-Bromo-1-naphthyl 3-ethoxybenzoate

Description

4-Bromo-1-naphthyl 3-ethoxybenzoate is a brominated aromatic ester characterized by a naphthyl group substituted with a bromine atom at the 4-position and a benzoate moiety bearing a 3-ethoxy substituent. This compound is synthesized via cross-aldol condensation under solvent-free conditions using silica-sulfuric acid as a heterogeneous catalyst, a method noted for its efficiency, high yield (>90%), and environmental sustainability due to catalyst reusability . The structural features of this compound, including the electron-withdrawing bromine and the ethoxy group, influence its reactivity and physical properties, making it a subject of interest in organic synthesis and materials science.

Properties

Molecular Formula |

C19H15BrO3 |

|---|---|

Molecular Weight |

371.2g/mol |

IUPAC Name |

(4-bromonaphthalen-1-yl) 3-ethoxybenzoate |

InChI |

InChI=1S/C19H15BrO3/c1-2-22-14-7-5-6-13(12-14)19(21)23-18-11-10-17(20)15-8-3-4-9-16(15)18/h3-12H,2H2,1H3 |

InChI Key |

RDNHPZSMZMKIGJ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1)C(=O)OC2=CC=C(C3=CC=CC=C32)Br |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)OC2=CC=C(C3=CC=CC=C32)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

- 4-Bromo-1-naphthyl chalcones: Synthesized using the same silica-sulfuric acid catalyst, these α,β-unsaturated ketones share the brominated naphthyl group but lack the benzoate ester.

- 1-Naphthyl 3-ethoxybenzoate : The removal of the bromine atom decreases molecular weight and polarity, likely lowering melting points compared to the brominated analogue. This also reduces electrophilicity, impacting applications in catalysis or medicinal chemistry.

- 4-Bromo-1-naphthyl 4-ethoxybenzoate : Positional isomerism of the ethoxy group (3- vs. 4-) alters electronic distribution. The para-substituted ethoxy group may enhance resonance stabilization, whereas the meta-substitution in 3-ethoxybenzoate introduces steric and electronic effects that influence solubility and crystallinity.

Catalyst and Solvent Efficiency

The table below compares synthesis conditions for 4-Bromo-1-naphthyl 3-ethoxybenzoate and related compounds:

Key findings:

- Solvent-free synthesis minimizes waste and simplifies purification, contrasting with traditional methods requiring solvents like ethanol .

- Silica-sulfuric acid outperforms homogeneous acids (e.g., H₂SO₄) in reusability and yield, reducing environmental impact .

Physical and Spectral Properties

- Melting Points: Brominated derivatives (e.g., this compound) exhibit higher melting points than non-brominated analogues due to increased molecular symmetry and halogen-related intermolecular forces.

- Spectroscopic Data: IR and NMR spectra confirm the presence of ester carbonyl (C=O, ~1700 cm⁻¹) and ethoxy (C-O, ~1250 cm⁻¹) groups. The bromine atom induces distinct deshielding effects in ¹H NMR, differentiating it from non-brominated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.